
N'-Phenyl-N-(p-(2-piperidinoethoxy)phenyl)benzamidine dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Phenyl-N-(p-(2-piperidinoethoxy)phenyl)benzamidine dihydrobromide is a complex organic compound that belongs to the class of phenylpiperidines. These compounds are characterized by a phenyl moiety directly attached to a piperidine ring. This particular compound is known for its diverse pharmacological effects, including central nervous system activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Phenyl-N-(p-(2-piperidinoethoxy)phenyl)benzamidine dihydrobromide typically involves multiple steps. One common method includes the reaction of piperidine with phenylbenzamidine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N’-Phenyl-N-(p-(2-piperidinoethoxy)phenyl)benzamidine dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups .
Scientific Research Applications
N’-Phenyl-N-(p-(2-piperidinoethoxy)phenyl)benzamidine dihydrobromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Investigated for potential therapeutic uses, including its analgesic and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of N’-Phenyl-N-(p-(2-piperidinoethoxy)phenyl)benzamidine dihydrobromide involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors in the central nervous system, modulating neurotransmitter activity and exerting its pharmacological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Phenylpiperidines: Compounds like pethidine and prodine, which also have central nervous system activity.
Phenylacetone: Another phenyl-substituted compound with different pharmacological properties.
Uniqueness
N’-Phenyl-N-(p-(2-piperidinoethoxy)phenyl)benzamidine dihydrobromide is unique due to its specific chemical structure, which imparts distinct pharmacological effects. Its combination of phenyl and piperidine moieties allows for versatile interactions with biological targets, making it valuable in various research and industrial applications .
Properties
CAS No. |
80785-08-6 |
|---|---|
Molecular Formula |
C26H31Br2N3O |
Molecular Weight |
561.4 g/mol |
IUPAC Name |
[anilino(phenyl)methylidene]-[4-(2-piperidin-1-ium-1-ylethoxy)phenyl]azanium;dibromide |
InChI |
InChI=1S/C26H29N3O.2BrH/c1-4-10-22(11-5-1)26(27-23-12-6-2-7-13-23)28-24-14-16-25(17-15-24)30-21-20-29-18-8-3-9-19-29;;/h1-2,4-7,10-17H,3,8-9,18-21H2,(H,27,28);2*1H |
InChI Key |
GSRNYDLWECXRIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[NH+](CC1)CCOC2=CC=C(C=C2)[NH+]=C(C3=CC=CC=C3)NC4=CC=CC=C4.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















